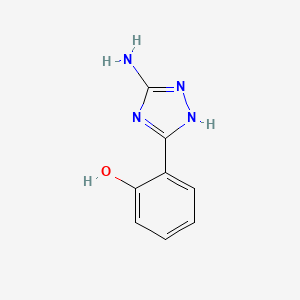

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol, also known as 5-amino-1,2,4-triazole (5-AT), is an organic compound with a wide range of applications in both scientific research and industrial processes. Its unique properties, including its low toxicity, high solubility, and ability to form strong complexes with metal ions, make it an ideal reagent for various chemical reactions. Additionally, its ability to form covalent bonds with proteins and nucleic acids makes it an important tool for studying the structure and function of these molecules.

科学的研究の応用

Antimicrobial Activities

One prominent area of application for these compounds is in the development of antimicrobial agents. The synthesis and evaluation of various derivatives, such as 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, have shown significant antibacterial and antifungal activities. These activities were notably effective against S. aureus, E. coli bacteria, and A. niger fungi, highlighting their potential as antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Metal Complex Synthesis

Another significant application is in the synthesis of metal complexes with biological activities. Schiff base compound synthesis, using these triazole derivatives, followed by coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II), has been explored. These metal complexes have been screened for antioxidant, enzyme inhibition, and antibacterial/antifungal activities, showing enhanced bioactivity upon chelation with metal ions. This underscores the compounds' versatility in forming biologically active metal complexes (Sumrra et al., 2018).

Corrosion Inhibition

The application extends to materials science, particularly in corrosion inhibition. Schiff's base derivatives of triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have demonstrated not only the high inhibition performance of these compounds but also provided insights into the molecular structure's effect on inhibition efficiency, highlighting their potential in corrosion protection technologies (Ansari, Quraishi, & Singh, 2014).

Photophysical Properties

Additionally, these compounds are investigated for their photophysical properties. Novel fluorescent derivatives based on 2-substituted benzimidazole, benzoxazole, and benzothiazole, synthesized from similar triazole compounds, show promising excited state intra-molecular proton transfer pathway characteristics. These studies explore the effects of solvent polarity on absorption-emission properties, highlighting their potential applications in the development of fluorescent materials (Padalkar et al., 2011).

Enzyme Inhibition

In the field of biochemistry, the synthesis of triazole Schiff’s base derivatives and their inhibitory effects on tyrosinase activity have been explored. These compounds have shown potent inhibitory effects, suggesting their utility in developing anti-tyrosinase agents. The research provides insights into the reversible and mixed types of inhibition mechanisms, adding to the understanding of how these compounds interact with enzymes (Yu et al., 2015).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been reported to be potent inhibitors of kinases .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially affecting cellular processes .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the cellular level, potentially influencing cell growth, division, and other processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol . For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

特性

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTIUOUNXFRAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)